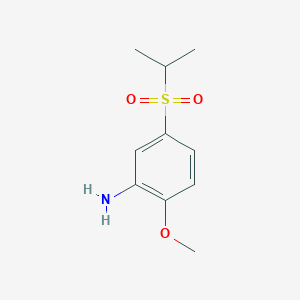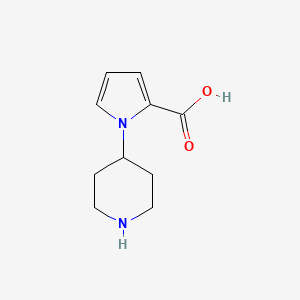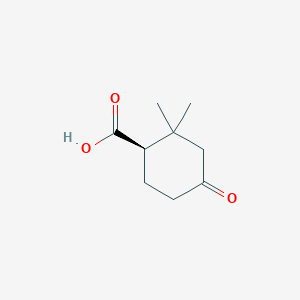![molecular formula C42H36O8S4 B12281895 Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B12281895.png)
Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate typically involves the reaction of 2,2’-bi(1,3-dithiolylidene) with ethyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
Tetraethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Tetraethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate involves its interaction with specific molecular targets and pathways. The compound’s dithiolylidene groups can participate in redox reactions, influencing cellular redox states and signaling pathways. Additionally, its benzoate groups may interact with various enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7-Tetra-(2-ethoxycarbonylbenzene)tetrathiafulvalene: Similar in structure but differs in the arrangement of ethoxycarbonyl groups.
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzoate: Another related compound with a different core structure.
Uniqueness
Tetraethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate is unique due to its combination of dithiolylidene and benzoate groups, providing distinct electronic and optical properties. This makes it particularly valuable in applications requiring high-performance materials with specific redox and fluorescence characteristics .
Propiedades
Fórmula molecular |
C42H36O8S4 |
|---|---|
Peso molecular |
797.0 g/mol |
Nombre IUPAC |
ethyl 4-[2-[4,5-bis(4-ethoxycarbonylphenyl)-1,3-dithiol-2-ylidene]-5-(4-ethoxycarbonylphenyl)-1,3-dithiol-4-yl]benzoate |
InChI |
InChI=1S/C42H36O8S4/c1-5-47-37(43)29-17-9-25(10-18-29)33-34(26-11-19-30(20-12-26)38(44)48-6-2)52-41(51-33)42-53-35(27-13-21-31(22-14-27)39(45)49-7-3)36(54-42)28-15-23-32(24-16-28)40(46)50-8-4/h9-24H,5-8H2,1-4H3 |
Clave InChI |
PGZGHZXUDIFZQV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)C(=O)OCC)C5=CC=C(C=C5)C(=O)OCC)S2)C6=CC=C(C=C6)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium](/img/structure/B12281820.png)
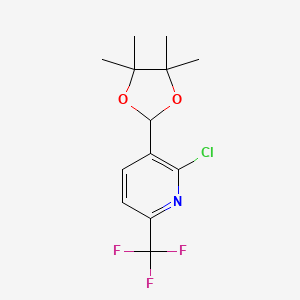
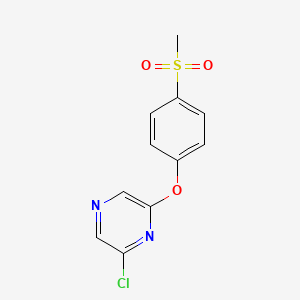

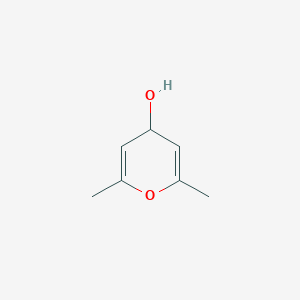

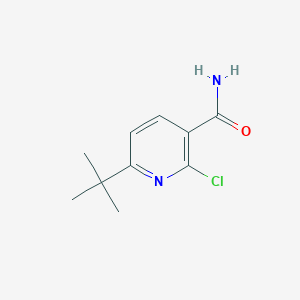

![[(1-Acetyl-piperidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B12281869.png)
